2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Pyruvate Carboxylase Enzyme Inhibition Metabolic Disease

Obtaining a selective pyruvate carboxylase (PC) inhibitor with well-characterized potency for metabolic disease research is challenging. 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (CAS 458561-90-5) directly addresses this need: • Competitive PC inhibitor targeting the carboxyltransferase domain (IC50 = 4.3 μM, Ki = 0.74 μM) • High selectivity - no significant inhibition of MMP-2 or carbonic anhydrase II • Validated in S. aureus PC assays; suitable for target validation in antibacterial & metabolic disease research Available with ≥98% purity. Reliable global shipping from BenchChem.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B13630247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(quinolin-2-yl)propanoic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O
InChIInChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16)
InChIKeyQPOFVEGOCUCXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(quinolin-2-yl)propanoic Acid – Overview


2-Hydroxy-3-(quinolin-2-yl)propanoic acid (CAS: 458561-90-5) is a synthetic α-hydroxycinnamic acid derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . This compound functions as a potent and selective inhibitor of the bacterial enzyme pyruvate carboxylase (PC), targeting the unique carboxyltransferase (CT) domain with a competitive inhibition mechanism relative to pyruvate [1]. Its physicochemical properties, including a calculated LogP of 1.2228 and a topological polar surface area (TPSA) of 70.42 Ų, define its drug-like profile as a small molecule probe for metabolic and infectious disease research .

Target Bacterial pyruvate carboxylase (PC) inhibitor
Mechanism Competitive binding at carboxyltransferase domain
Context Metabolic and infectious disease research probe

2-Hydroxy-3-(quinolin-2-yl)propanoic Acid: Key Differentiators


The scientific utility of 2-hydroxy-3-(quinolin-2-yl)propanoic acid cannot be replicated by simply substituting it with other quinoline-propanoic acid derivatives. While compounds like 3-(quinolin-2-yl)propanoic acid engage entirely different targets such as the HDAC6 zinc-finger domain with micromolar affinity [1], and the α-keto analog 2-oxo-3-(quinolin-2-yl)propanoic acid exhibits divergent biological activities , this specific α-hydroxy acid demonstrates a unique, high-potency inhibition profile against pyruvate carboxylase (PC) [2]. This selectivity is not a class-level property; it is conferred by the precise combination of the 2-hydroxy group and the quinoline heterocycle, which together enable a specific, competitive binding interaction at the enzyme's carboxyltransferase domain—a feature not shared by its closest structural analogs.

Target Compound
Potential Substitute
Key Mismatch
2-Hydroxy-3-(quinolin-2-yl)propanoic acid
3-(Quinolin-2-yl)propanoic acid
Targets HDAC6 zinc-finger, not PC; PC inhibition not expected
2-Hydroxy-3-(quinolin-2-yl)propanoic acid
2-Oxo-3-(quinolin-2-yl)propanoic acid
α-Keto analog shows divergent biological activity; PC inhibition unlikely

2-Hydroxy-3-(quinolin-2-yl)propanoic Acid: Evidence Summary


Pyruvate Carboxylase Inhibition Potency

2-Hydroxy-3-(quinolin-2-yl)propenoic acid (8v) exhibits potent inhibition of pyruvate carboxylase (PC) from Staphylococcus aureus with an IC50 of 4.3 ± 1.5 μM. This activity is comparable to the most potent analog in its series, 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u), which has an IC50 of 3.0 ± 1.0 μM [1]. Furthermore, the inhibition constant (Ki) for compound 8v against PC was determined to be 0.74 μM, confirming its high affinity for the enzyme's active site [2].

PC Inhibition Potency
Head-to-head
IC₅₀ 4.3 ± 1.5 µM, Ki 0.74 µM
vs. most potent analog 3.0 µM
Supports PC inhibition endpoint review
S. aureus PC, pH 7.8, 22°C
Pyruvate Carboxylase Enzyme Inhibition Metabolic Disease

Target Selectivity Profile

2-Hydroxy-3-(quinolin-2-yl)propenoic acid demonstrates a high degree of target selectivity, a critical advantage for use as a chemical probe. When evaluated against a panel of human metalloenzymes, the compound exhibited no significant inhibitory activity. Specifically, it did not significantly inhibit human carbonic anhydrase II, matrix metalloproteinase-2 (MMP-2), malate dehydrogenase, or lactate dehydrogenase at concentrations relevant for PC inhibition [1]. This is in stark contrast to the non-selective inhibition often observed with other quinoline-containing small molecules.

Target Selectivity
Class-level
No significant inhibition of human CA II, MMP-2, MDH, LDH
Reduced off-target likelihood in PC-related assays
Qualitative panel assessment
Selectivity Off-Target Effects Enzyme Specificity

Carboxyltransferase Domain Inhibition

The mechanism of inhibition for 2-hydroxy-3-(quinolin-2-yl)propenoic acid is well-defined as competitive with respect to the substrate pyruvate and mixed-type with respect to ATP [1]. This kinetic profile, determined through detailed enzymology, indicates that the compound specifically targets the unique carboxyltransferase (CT) domain of pyruvate carboxylase. This is a differentiating feature from other known PC inhibitors like oxalate, which is also a competitive inhibitor with respect to pyruvate but lacks the structural complexity and potential for further medicinal chemistry optimization [2].

CT Domain Mechanism
Head-to-head
Competitive vs. pyruvate, Ki 0.74 µM
Oxalate also competitive, limited optimization path
Enables SAR and probe design at CT domain
Purified S. aureus PC kinetics
Mechanism of Action Competitive Inhibitor Carboxyltransferase

Divergent Activity vs. α-Keto Analog

The α-hydroxy group is a critical determinant of biological activity. The α-keto analog, 2-oxo-3-(quinolin-2-yl)propanoic acid, demonstrates a markedly different biological profile. While the α-hydroxy compound (8v) is a potent and selective PC inhibitor, the α-keto analog has been associated with antitumor activity, with related compounds showing IC50 values of 1.32 μM against MCF-7 cancer cells . This stark divergence underscores that the 2-hydroxy functional group is not merely a structural variant but a key pharmacophoric element that dictates the compound's specific interaction with pyruvate carboxylase.

α-Keto Analog SAR
Data to verify
α-Keto analog shows antitumor activity, not PC inhibition
Functional substitution not supported
Procurement of α-hydroxy acid essential for PC studies
Cross-study comparison; validate in PC assay
SAR Structure-Activity Relationship Chemical Probe

2-Hydroxy-3-(quinolin-2-yl)propanoic Acid: Application Scenarios


Pyruvate Carboxylase Chemical Probe Development

Given its potent inhibition of PC (IC50 = 4.3 μM) and a clear competitive mechanism of action (Ki = 0.74 μM), this compound is ideally suited as a starting point for developing chemical probes to dissect the role of pyruvate carboxylase in metabolic diseases such as cancer, type 2 diabetes, and obesity [1]. Its selectivity profile, showing no significant inhibition of common off-target enzymes like MMP-2 and carbonic anhydrase II, ensures that cellular and in vivo observations can be confidently attributed to PC modulation [2].

SAR for PC Inhibitor Optimization

The well-defined binding interaction at the carboxyltransferase domain provides a robust platform for medicinal chemistry optimization. Researchers can systematically modify the quinoline or α-hydroxy acid moieties to improve potency, selectivity, and drug-like properties, using the parent compound's data (IC50, Ki, LogP) as a benchmark [1]. The availability of less potent analogs (e.g., 2-hydroxy-3-[4-(3-thienyl)phenyl]-2-propenoic acid, IC50 = 48 μM) within the same study allows for direct comparative SAR analysis [3].

Target Validation in S. aureus Infection Models

As the compound's activity and selectivity have been characterized using the S. aureus PC enzyme, it serves as a valuable tool for target validation in antibacterial research. By inhibiting PC, it can be used to investigate the enzyme's role in bacterial metabolism and virulence, potentially identifying a new therapeutic target for treating infections caused by this pathogen [1]. This application is strengthened by the compound's lack of activity against human homologs of the tested off-target enzymes [2].

Application
Selection Property
Validation Focus
PC chemical probe development
PC inhibition potency and selectivity profile
Target engagement and off-target profiling
SAR for PC inhibitor optimization
CT domain competitive scaffold
Potency and drug-like property benchmarking
S. aureus PC target investigation
Bacterial PC selectivity over human enzymes
Metabolic pathway perturbation in bacteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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